(S)-5-Methoxy-2-aminotetralin

Description

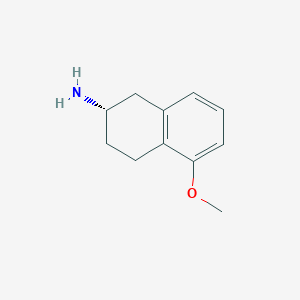

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4,9H,5-7,12H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHPGAYIYYGOIP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1CC[C@@H](C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431824 | |

| Record name | (S)-5-Methoxy-2-aminotetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105086-80-4 | |

| Record name | (S)-5-Methoxy-2-aminotetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Aminotetralin Scaffold Research

The aminotetralin scaffold, a rigid analogue of phenylisobutylamine, has been a subject of scientific inquiry for decades. thieme-connect.comwikipedia.org Early research focused on the parent compound, 2-aminotetralin (2-AT), investigating its stimulant properties and its interactions with monoamine neurotransmitter systems, including dopamine (B1211576), serotonin (B10506), and norepinephrine. wikipedia.org

A significant area of investigation has been the development of aminotetralin derivatives as dopaminergic agents. The chemical structure of dihydroxy-2-aminotetralins, for instance, represents a structural fragment of the potent dopamine agonist apomorphine. thieme-connect.com This led to the synthesis and study of compounds like 2-amino-6,7-dihydroxytetralin (ADTN) and 2-amino-5,6-dihydroxytetralin (B1210388) (iso-ADTN), which were found to potently interact with the dopamine system. nih.gov

The trajectory of aminotetralin research was profoundly influenced by the discovery of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). uchile.cl Reported to be a potent and selective agonist for the serotonin 5-HT1A receptor, 8-OH-DPAT established the aminotetralin framework as a "privileged scaffold" in medicinal chemistry for targeting the serotonin system. uchile.clmst.edu It became a lead compound for the development of numerous other ligands with high affinity for 5-HT1A receptors. uchile.cl

The versatility of the aminotetralin scaffold is demonstrated by the broad range of biological activities its derivatives have been investigated for, extending beyond dopaminergic and serotonergic modulation to include antinicotinic and antifungal properties. thieme-connect.comacs.orgresearchgate.net This diverse functional profile has cemented the aminotetralin structure as a foundational motif in the design of new biologically active agents.

Significance of Chirality in Aminotetralin Derivatives

Chirality, or the "handedness" of a molecule, is a critical determinant of the biological activity of aminotetralin derivatives. The specific three-dimensional arrangement of atoms (stereochemistry) at a chiral center can dramatically influence how a molecule binds to its biological target, such as a G-protein coupled receptor (GPCR), thereby dictating its affinity and functional effects. nih.govacs.org

The importance of stereochemistry is starkly illustrated in research on orexin (B13118510) receptor agonists. A study revealed that for a series of 1-amino-tetralin derivatives, the stereochemistry at a single carbon center completely regulated receptor selectivity. nih.gov The (S)-enantiomer acted as a selective agonist for the orexin 2 receptor (OX₂R), whereas its mirror image, the (R)-enantiomer, was a potent dual agonist for both the orexin 1 and orexin 2 receptors (OX₁R/OX₂R). nih.gov

This stereoselectivity is also prominent in the context of serotonin (B10506) receptors. A 2023 study focusing on 5-substituted-2-aminotetralins (5-SATs) found that the (S)-configuration at the C(2) position was crucial for high-affinity binding. acs.org Specifically, the (S)-enantiomers displayed 35- to 1000-fold higher affinity for 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₁ₑ receptors compared to their corresponding (R)-enantiomers. acs.org Similarly, research into dopamine (B1211576) D₃ receptor (D₃R) selective agonists identified that a specific conformation, (2S,5S), in an aminotetralin-based scaffold resulted in a "privileged architecture" with significantly enhanced affinity and selectivity for the D₃R. nih.gov

Given these profound differences in biological activity, the synthesis of single-enantiomer aminotetralin derivatives is a key focus of chemical research. This is often achieved through methods such as asymmetric synthesis, enzymatic resolution, or chiral chromatography to isolate the desired enantiomer. mst.edunih.govgoogle.comresearchgate.net

Overview of Research Trajectories for S 5 Methoxy 2 Aminotetralin

Classical Racemic Synthesis of 2-Aminotetralin Precursors

The initial step in many synthetic routes involves the creation of a racemic mixture of the 2-aminotetralin core structure. This is typically achieved through multi-step sequences starting from commercially available naphthalene (B1677914) derivatives or other precursors.

The Birch reduction is a key transformation for converting aromatic systems into 1,4-dienes and is a foundational method for accessing the tetralin scaffold from naphthalene precursors. acs.orgresearchgate.net For the synthesis of 5-methoxy-2-aminotetralin precursors, a common starting material is 1,6-dimethoxynaphthalene (B30794). acs.orggoogle.com The reduction of this compound, typically using sodium metal in a mixture of ethanol (B145695) and liquid ammonia (B1221849), yields 5-methoxy-2-tetralone (B30793). acs.orggoogle.com This tetralone is a crucial intermediate that can then be converted to the racemic amine.

The conditions for the Birch reduction can be finely tuned to optimize the yield and selectivity for the desired tetralone. For instance, a patented process describes the reduction of 1,6-dimethoxynaphthalene in an ethanol and ammonia medium with sodium metal at a controlled temperature of 15-35°C. google.com Alternative approaches have explored the use of potassium-graphite intercalate (C8K) in tetrahydrofuran (B95107) as a milder alternative to the classical liquid ammonia system for the reduction of naphthalene derivatives. huji.ac.il

| Table 1: Birch Reduction for 5-Methoxy-2-tetralone Synthesis | |||

|---|---|---|---|

| Starting Material | Reagents | Conditions | Key Intermediate |

| 1,6-Dimethoxynaphthalene | Sodium, Ethanol, Liquid Ammonia | 15-35°C, 35-48 hours | 5-Methoxy-2-tetralone |

| Substituted Naphthalenes | Potassium-Graphite (C8K), THF | 0°C | Dihydro-derivatives |

Once 5-methoxy-2-tetralone is obtained, the amino group is introduced via reductive amination. rsc.org This reaction involves the condensation of the ketone with an amine source to form an imine or enamine intermediate, which is then reduced to the desired amine. A common method involves reacting 5-methoxy-2-tetralone with aqueous ammonia in the presence of a Raney Nickel catalyst under a hydrogen atmosphere. acs.orgresearchgate.net

Another established protocol utilizes sodium cyanoborohydride as the reducing agent in the presence of ammonium (B1175870) acetate. prepchem.com The reaction is typically carried out in a solvent mixture such as methanol (B129727) and 1,2-dichloroethane. prepchem.com This method provides a reliable route to racemic 2-amino-5-methoxytetralin. prepchem.com

| Table 2: Reductive Amination of 5-Methoxy-2-tetralone | |||

|---|---|---|---|

| Ketone Precursor | Amine Source & Reagents | Conditions | Product |

| 5-Methoxy-2-tetralone | Aqueous NH3, Raney Ni, H2 | 70-80°C, 2.9-3.9 bar | (±)-2-Amino-5-methoxytetralin |

| 5-Methoxy-2-tetralone | Ammonium Acetate, Sodium Cyanoborohydride | Room Temperature, 2 days | (±)-2-Amino-5-methoxytetralin |

Birch Reduction Strategies

Chiral Resolution Techniques for this compound

With the racemic amine in hand, the next critical step is the separation of the enantiomers to isolate the desired (S)-isomer.

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. fishersci.com For the resolution of (±)-2-amino-5-methoxytetralin, (S)-(+)-mandelic acid has proven to be an effective chiral acid. acs.orgresearchgate.net The process involves dissolving the racemic amine and the chiral acid in a suitable solvent, often a hot ethanol/water mixture. Upon cooling, the less soluble diastereomeric salt, in this case, the salt of this compound and (S)-mandelic acid, selectively crystallizes. This allows for its separation by filtration. This method can yield (S)-2-amino-5-methoxytetralin hydrochloride with high enantiomeric purity (99.7% ee). acs.orgresearchgate.net Other chiral acids, such as tartaric acid, are also employed in similar resolution processes.

Enzymatic resolution offers a green and highly selective alternative to classical chemical methods. researchgate.net Lipases are a class of enzymes that can selectively catalyze the acylation or hydrolysis of one enantiomer in a racemic mixture. For instance, lipases like Candida antarctica lipase (B570770) B (CALB) can be used to selectively hydrolyze the acetyl ester of one enantiomer of 8-methoxy-2-aminotetralin (B3041847), leaving the desired (S)-amine. While this specific example is for a regioisomer, the principle is applicable to 5-methoxy-2-aminotetralin derivatives. Another approach involves the use of (S)-aminotransferases, which can produce substituted (S)-aminotetralins from a corresponding tetralone and an amine donor like isopropylamine (B41738) with high selectivity. hilarispublisher.com

Diastereomeric Salt Formation with Chiral Acids

Asymmetric Synthesis and Enantioselective Routes

To circumvent the inherent 50% yield limitation of classical resolution, asymmetric synthesis methods that directly produce the desired enantiomer have been developed. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One promising approach is the asymmetric reductive amination of 5-methoxy-2-tetralone. This can be achieved using chiral catalysts, such as iridium complexes paired with chiral amino alcohol auxiliaries. kanto.co.jp These catalyst systems can achieve high enantioselectivity, producing chiral 2-aminotetralins with high optical purity. kanto.co.jp For example, a scale-up synthesis of (S)-2-amino-5-methoxytetralin utilized an iridium catalyst with a chiral auxiliary, achieving a high yield and an enantiomeric excess of 99% after recrystallization. kanto.co.jp Another patented method describes an asymmetric induction approach using R-(+)-α-phenylethylamine, which reportedly achieves a yield of about 68.7% with an enantiomeric excess of 99.9%. google.com

| Table 3: Asymmetric Synthesis Approaches | ||||

|---|---|---|---|---|

| Starting Material | Method | Key Reagents/Catalysts | Yield | Enantiomeric Excess (ee) |

| 5-Methoxy-2-tetralone | Asymmetric Reductive Amination | Iridium catalyst, Chiral amino alcohol auxiliary | 72% (total) | 99% |

| 5-Methoxy-2-tetralone | Asymmetric Induction | R-(+)-α-phenylethylamine, NaBH4 | ~68.7% | 99.9% |

Asymmetric Hydrogenation of Imine Precursors

Modern synthetic routes increasingly employ asymmetric hydrogenation to directly establish the desired (S)-enantiomer. This method involves the hydrogenation of an imine precursor, such as 8-methoxy-2-iminotetralin, using chiral catalysts. Transition metal catalysts, particularly those based on iridium and ruthenium complexed with chiral ligands, are pivotal in this process. ajchem-b.com For instance, ruthenium complexes with chiral ligands like Xyl-Skewphos have demonstrated high efficiency, achieving enantiomeric excesses (ee) of up to 97%. Palladium complexes with chiral bisphosphine ligands, such as (S)-SegPhos, have also proven effective in the asymmetric hydrogenation of N-diphenylphosphinyl ketimines, yielding the corresponding amines with excellent enantioselectivities (87-99% ee). dicp.ac.cn The choice of catalyst, solvent, and reaction conditions is crucial for maximizing both the yield and the enantioselectivity of the final product. ajchem-b.comdicp.ac.cn

Table 1: Catalytic Systems for Asymmetric Hydrogenation

| Catalyst System | Ligand | Substrate | Enantiomeric Excess (ee) |

|---|---|---|---|

| [Ru(Xyl-Skewphos)(DPEN)]Cl2 | Xyl-Skewphos | 8-methoxy-2-iminotetralin | 97% |

Asymmetric Induction in Amination Reactions

Asymmetric induction provides an alternative to direct asymmetric hydrogenation. This strategy often utilizes a chiral auxiliary to guide the stereochemical outcome of the reaction. A patented method describes the reaction of 5-methoxy-2-tetralone with a chiral reagent, R-(+)-α-phenylethylamine, to form an intermediate imine. google.comvulcanchem.com Subsequent reduction of this imine, often with a reducing agent like sodium cyanoborohydride, leads to the formation of the enantiomerically enriched amine. google.comvulcanchem.com This approach can achieve high yields (around 68.7%) and exceptional enantiomeric excess (>99% ee). google.comvulcanchem.com The key to this method is the transfer of chirality from the auxiliary to the aminotetralin core during the reduction step. The chiral auxiliary is typically removed in a later step to yield the final product. google.com

Table 2: Asymmetric Induction Process

| Step | Reagents | Outcome |

|---|---|---|

| Addition-Elimination | 5-Methoxy-2-tetralone, R-(+)-α-phenylethylamine | Chiral imine intermediate |

| Reductive Amination | Sodium cyanoborohydride | Enantiomerically enriched amine |

Stereoselective Conversion of Precursors

More advanced techniques involve biocatalysis, utilizing enzymes like ω-transaminases. These enzymes can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity. mdpi.comrug.nl For example, imine reductases (IREDs) have been successfully used for the enantioselective reductive coupling of 2-tetralones with amine partners. researchgate.net These biocatalytic methods offer a greener and often more selective alternative to traditional chemical methods. mdpi.comresearchgate.net

Synthetic Utility as a Chiral Intermediate

The well-defined stereochemistry of this compound makes it a valuable chiral building block in organic synthesis.

Precursor for Complex Molecular Architectures

This compound serves as a foundational element for the construction of more elaborate and complex molecules. Its chiral nature is instrumental in asymmetric catalysis, where it can act as a ligand to control the stereochemical outcome of reactions. The aminotetralin scaffold can be modified through various reactions, such as cyclization with other reagents, to create intricate polycyclic systems. acs.org For instance, it can be used in the synthesis of chiral N-heterocyclic carbene (NHC) gold complexes, which are valuable catalysts in their own right. mdpi.com

Building Block in Medicinal Chemistry Synthesis

The primary application of this compound lies in its role as a key intermediate in the synthesis of medicinally active compounds. The 2-aminotetralin structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets. Specifically, this compound is a precursor for the synthesis of dopamine and serotonin receptor agonists. researchgate.net For example, it is a crucial intermediate in the synthesis of N-0923, a potent dopamine D2 agonist with potential applications in treating Parkinson's disease. researchgate.net The stereochemistry at the C2 position is a critical determinant for receptor recognition and binding affinity at serotonin receptors like 5-HT1A, 5-HT1B, and 5-HT1D. acs.org

Dopaminergic Receptor System Modulation

This compound demonstrates significant activity within the dopaminergic system, interacting with D2-like receptors, which include the D2, D3, and D4 subtypes. These receptors are crucial targets for drugs addressing various neurological and psychiatric conditions.

The compound exhibits a notable affinity for dopamine D2 and D3 receptors, while its interaction with the D4 receptor is less pronounced. capes.gov.bracs.org The nature of these interactions, including agonist or antagonist effects, is a key aspect of its pharmacological profile.

This compound is characterized as a dopamine receptor agonist. Its functional activity can vary depending on the specific receptor subtype and the experimental model. For instance, in some contexts, aminotetralin derivatives have shown partial agonist activity at D2 and D3 receptors. rug.nl The (S)-enantiomer's interaction, particularly the hydrogen bond formation between its 5-methoxy group and Ser193 in the fifth transmembrane domain (TM5) of the D2 receptor, may be a contributing factor to its intrinsic efficacy. nih.gov

It is important to note that the functional response of such compounds can be complex. For example, some D2/D3 partial agonists act as agonists at presynaptic autoreceptors while acting as antagonists at postsynaptic D2 receptors. researchgate.net This dual activity can be influenced by the surrounding dopaminergic tone. researchgate.net

Studies have been conducted to determine the binding affinities of various 2-aminotetralin derivatives for human dopamine D2, D3, and D4 receptors. capes.gov.bracs.org While many 2-aminotetralins show high affinity for both D2 and D3 receptors, they generally exhibit low affinity for the D4 receptor. capes.gov.bracs.org The affinity for the D2L receptor can be influenced by the type of radioligand (agonist or antagonist) used in the binding assay, with agonist affinity data considered more relevant for determining receptor subtype selectivity. capes.gov.bracs.org

For a related compound, 5-methoxy-2-[N-(2-benzamidoethyl)-N-n-propylamino]tetralin, high affinities were observed for the dopamine D2A receptor (Ki = 3.2 nM) and the dopamine D3 receptor (Ki = 0.58 nM). nih.gov The 2-aminotetralin portion of these molecules is thought to occupy the same binding sites as other aminotetralin-based dopamine agonists. nih.govnih.gov

| Compound | Dopamine D2A Receptor Ki (nM) | Dopamine D3 Receptor Ki (nM) |

|---|---|---|

| 5-methoxy-2-[N-(2-benzamidoethyl)-N-n-propylamino]tetralin | 3.2 nih.gov | 0.58 nih.gov |

Certain aminotetralin derivatives, such as (+)-AJ 76 and (+)-UH 232, have been identified as selective dopamine autoreceptor antagonists. researchgate.netnih.gov These compounds can block the inhibitory effects of dopamine on its own release and synthesis, leading to an increase in dopaminergic activity. researchgate.netnih.gov Specifically, they antagonize the depression of dopamine neuron firing rates induced by autoreceptor stimulation. nih.gov This antagonism occurs at both presynaptic terminal autoreceptors and somatodendritic autoreceptors. nih.gov It is hypothesized that the weak stimulant properties of some of these aminotetralins may be due to a preferential antagonism of nerve terminal autoreceptors. nih.gov The D3 receptor, in particular, is thought to be preferentially involved in the presynaptic regulation of dopamine release, while the D2 autoreceptor may have a more dominant role in controlling dopamine synthesis. nih.gov

Interaction with Dopamine D2/D3/D4 Receptors

Agonist and Partial Agonist Activities

Serotonergic Receptor System Modulation

In addition to its effects on the dopaminergic system, this compound also interacts with the serotonin receptor system, a key modulator of mood, cognition, and various physiological processes.

This compound and its derivatives have been shown to interact with serotonin 5-HT1A receptors. nih.gov The 2-aminotetralin scaffold is a known privileged structure for targeting serotonin receptors. The (S)-stereochemistry at the C(2) position generally confers a higher affinity for 5-HT1A receptors compared to the (R)-configuration. acs.org

Molecular modeling studies suggest that the 5-methoxy group can form a hydrogen bond with Thr200 in the fifth transmembrane domain (TM5) of the 5-HT1A receptor, which may contribute to the full agonist properties of some derivatives. nih.gov For the related compound, 5-methoxy-2-[N-(2-benzamidoethyl)-N-n-propylamino]tetralin, a high affinity for the rat 5-HT1A receptor has been reported (Ki = 0.82 nM). nih.gov The benzamidoethyl side-chain in such compounds is thought to enhance affinity through hydrophobic interactions with an accessory binding site on the receptor. nih.gov

| Compound | Serotonin 5-HT1A Receptor Ki (nM) |

|---|---|

| 5-methoxy-2-[N-(2-benzamidoethyl)-N-n-propylamino]tetralin | 0.82 nih.gov |

Agonist and Partial Agonist Activities

Interaction with Serotonin 5-HT1B and 5-HT1D Receptors

In addition to their effects at 5-HT1A receptors, 5-SATs also demonstrate high-affinity binding to 5-HT1B and 5-HT1D receptors. nih.govacs.org Similar to the 5-HT1A subtype, the (S)-enantiomers consistently show a higher affinity for both 5-HT1B and 5-HT1D receptors. acs.org The functional outcome of this binding is typically agonistic, although the potency and efficacy can be influenced by the specific substitutions on the aminotetralin scaffold. acs.orgnih.gov For example, a specific analog, (S)-5-(2'-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (FPT), has been shown to be a potent agonist at both human 5-HT1B and 5-HT1D receptors with Ki values below 5 nM. nih.gov

| Compound Class | Receptor Subtype | Binding Affinity (Ki) | Stereoselectivity |

| 5-Substituted-2-aminotetralins (5-SATs) | 5-HT1B | High (≤ 25 nM) | (2S) > (2R) |

| 5-Substituted-2-aminotetralins (5-SATs) | 5-HT1D | High (≤ 25 nM) | (2S) > (2R) |

This table outlines the binding characteristics of 5-SATs at 5-HT1B and 5-HT1D receptors.

Absence of Affinity at 5-HT1F Receptors

A notable characteristic of the 5-substituted-2-aminotetralin class of compounds is their lack of significant affinity for the 5-HT1F receptor. nih.govacs.orgresearchgate.net Research indicates that these compounds have a Ki value greater than 1 μM at 5-HT1F receptors, which is considered to be negligible. nih.govacs.org This lack of interaction has been consistently observed across various 5-SAT analogs, including FPT. nih.gov

Other Neurotransmitter System Interactions

Melatonin (B1676174) Receptor Agonism

Some aminotetralin derivatives have been investigated for their activity at melatonin receptors. Studies have indicated that certain compounds within this class can act as agonists at melatonin receptors, suggesting a potential role in modulating the melatonergic system. researchgate.net For example, research into various 2-amidotetralins, a related class of compounds, has shown that they can effectively activate melatonin receptors.

Alpha-Adrenergic Receptor Interactions

This compound and related compounds have been shown to interact with alpha-adrenergic receptors. Specifically, some 5-substituted-2-aminotetralin derivatives have demonstrated high affinity for both α2A and α2C-adrenergic receptors. nih.govacs.org Depending on the specific substitutions, these compounds can act as partial agonists at α2A-adrenergic receptors while functioning as inverse agonists at the α2C subtype. nih.gov Furthermore, studies on 5-substituted-8-methoxy-2-aminotetralin compounds suggest that some are α1-adrenoceptor agonists. nih.gov

| Compound | Receptor Subtype | Observed Activity |

| This compound Analogs | α1-Adrenergic | Agonist activity |

| This compound Analogs | α2A-Adrenergic | Partial agonist activity |

| This compound Analogs | α2C-Adrenergic | Inverse agonist activity |

This table provides a summary of the observed interactions of this compound analogs with alpha-adrenergic receptors.

Structure Activity Relationship Studies and Medicinal Chemistry Aspects

Impact of Tetralin Scaffold Substitution on Receptor Binding and Functional Activity

Modifications to the tetralin scaffold, including the position of the methoxy (B1213986) group, substituents on the amine, and additions to the aromatic ring, profoundly influence how the molecule binds to and activates receptors.

The position of the oxygen-containing substituent on the aromatic ring of the tetralin is a primary determinant of receptor selectivity between dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net

5-Hydroxy/Methoxy Substitution : Derivatives with a hydroxyl or methoxy group at the C5 position, such as 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT), are potent dopamine receptor ligands. researchgate.net The 5-OH and 5-MeO derivatives generally exhibit high affinity for D2 and D3 receptors. acs.orgnih.gov

7-Hydroxy/Methoxy Substitution : Shifting the substituent to the C7 position, as in 7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT), also confers high affinity for dopamine D2 and D3 receptors. acs.org

8-Hydroxy/Methoxy Substitution : In contrast, an 8-hydroxy or 8-methoxy substituent, as seen in 8-OH-DPAT, directs the molecule's selectivity towards the 5-HT1A serotonin receptor, with high potency and selectivity over dopamine receptors. researchgate.net The non-substituted 8-methoxy-2-aminotetralin (B3041847) is reported to be almost inactive. researchgate.net

The nature of the substituent(s) on the C2-amino group is critical for modulating affinity and efficacy.

N,N-Dialkyl Substitution : For many 2-aminotetralin derivatives, N,N-dipropyl substitution is optimal for high affinity at dopamine D2 and D3 receptors. nih.gov Replacing the N,N-dipropyl groups with smaller (e.g., N,N-dimethyl) or larger di-n-alkyl groups often leads to a significant decrease in affinity. researchgate.net However, for 5-substituted-2-aminotetralins (5-SATs) targeting serotonin receptors, N,N-dipropylamine substitution generally results in higher affinity across 5-HT1 subtypes compared to N,N-dimethylamine analogs. nih.govacs.org

Monoalkylation vs. Unsubstitution : Compared to N,N-dialkylated compounds like 8-MeO-DPAT, the mono-N-propyl derivative shows slightly lower 5-HT1A affinity, while the unsubstituted primary amine (8-methoxy-2-aminotetralin) is nearly inactive. researchgate.net

Complex Amine Substituents : The amine can be part of a larger, more complex side chain. For example, in the case of 5-methoxy-2-[N-(2-benzamidoethyl)-N-n-propylamino]tetralin (5-OMe-BPAT), the entire benzamidoethyl side chain contributes to high affinity for D2, D3, and 5-HT1A receptors, likely through hydrophobic interactions with an accessory binding site. nih.gov

Adding substituents directly to the C5 position of the tetralin ring, particularly aromatic groups, significantly impacts receptor binding profiles, especially for serotonin receptors.

In a series of 5-substituted-2-aminotetralins (5-SATs), the nature of the C5-aromatic substituent influences the selectivity between 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.govacs.org

A 5-phenyl substituted analogue with a C2-N,N-dimethylamine group (5-PAT) was over 10-fold more potent at the 5-HT1D receptor compared to 5-HT1A and 5-HT1B receptors. nih.govacs.org

Increasing the size of the C5-aromatic substituent to a naphthyl group resulted in high affinity at the 5-HT1B and 5-HT1D receptors but low affinity at the 5-HT1A receptor. nih.govacs.org

For C2-N,N-dipropylamine 5-SATs, a C5-substituent of a 2'-chlorophenyl moiety conferred selectivity for the 5-HT1B receptor over the 5-HT1A receptor. In contrast, a smaller 2'-fluorophenyl substituent led to roughly equal affinity at 5-HT1A and 5-HT1B receptors. nih.govacs.org

Role of Amine Substituents

Stereochemical Determinants of Receptor Selectivity and Efficacy

Stereochemistry at the C2 position of the aminotetralin ring is a critical factor that dictates receptor binding affinity and functional outcome.

For 2-aminotetralin derivatives targeting dopamine receptors, there is a marked stereoselectivity, with one enantiomer typically being significantly more potent than the other.

For 5-OH-DPAT, only the (S)-enantiomer is an active agonist at D2 and D3 receptors, while the (R)-enantiomer acts as a weak antagonist at D2 receptors. wikipedia.org

This difference in potency between the enantiomers of 5-OH-DPAT appears to be driven by differences in their association rate constant (k_on) rather than their dissociation rate constant (k_off). The k_on of (S)-5-OH-DPAT is higher than that of (R)-5-OH-DPAT. nih.gov

In vitro binding studies of (S)-trans-5-OH-PIPAT, a derivative of 5-OH-DPAT, showed high affinity for D2, D3, and D4 receptors, with Ki values of 0.38 nM, 0.09 nM, and 0.67 nM, respectively. The corresponding (R)-isomer was significantly less active, with Ki values of 7.29 nM, 4.87 nM, and 16.44 nM for the same receptors. researchgate.net

Enantiomeric Differences in Serotonin Receptor Binding

A critical aspect of the pharmacology of 2-aminotetralin derivatives is the profound impact of stereochemistry on receptor affinity. For the class of 5-substituted-2-aminotetralins (5-SATs), the enantiomer with the (S)-configuration at the C(2) position consistently demonstrates significantly higher binding affinity for several serotonin 5-HT1 receptor subtypes compared to its (R)-counterpart. acs.org Research has shown that this stereoselective preference is substantial, with the (S)-enantiomer displaying anywhere from 35- to 1000-fold higher affinity at 5-HT1A, 5-HT1B, and 5-HT1D receptors. acs.orgnih.gov This highlights that the specific three-dimensional arrangement of the amine group is a paramount determinant for effective receptor recognition and binding within this chemical class. acs.org In contrast, all tested 5-SATs, regardless of their stereochemistry, exhibit negligible affinity for the 5-HT1F receptor subtype. nih.govnih.gov

Table 1: Enantiomeric Influence on Binding Affinity (Ki, nM) at Serotonin 5-HT1 Receptors

| Compound / Enantiomer | 5-HT1A | 5-HT1B | 5-HT1D |

|---|---|---|---|

| (S)-FPT | 20.3 | 4.6 | 1.1 |

| (R)-FPT | >1000 | >1000 | >1000 |

| (S)-CPT | 24.8 | 10.9 | 2.5 |

| (R)-CPT | >1000 | >1000 | >1000 |

Data sourced from a study on 5-substituted-2-aminotetralins (5-SATs). FPT and CPT are derivatives. nih.gov

Chiral Recognition Mechanisms

The marked difference in binding affinity between enantiomers is rooted in the specific molecular interactions within the receptor's binding pocket. Molecular modeling and mutagenesis studies have provided a structural basis for this chiral recognition. nih.govresearchgate.net The protonated amine at the C(2) position of the aminotetralin scaffold forms a crucial ionic bond with a highly conserved aspartic acid residue (D3.32) in the third transmembrane domain (TM3) of aminergic G-protein coupled receptors. acs.orgnih.gov

The (S)-stereochemistry optimally orients the tetralin scaffold to allow for favorable interactions with other key residues within the binding site. nih.gov Docking studies indicate that for 5-SATs, interactions with amino acid residues at positions 3.33, 5.38, 5.42, 5.43, and 7.39 are significant for binding and function at 5-HT1 subtypes. nih.govresearchgate.net The specific orientation of the (S)-enantiomer facilitates a better fit, maximizing these stabilizing contacts, whereas the (R)-enantiomer likely introduces steric clashes or fails to achieve the optimal geometry for a high-affinity interaction. nih.gov

Design Principles for Selective Ligands

The high sequence homology among serotonin receptor subtypes, and also within the dopamine receptor family, presents a significant challenge for developing subtype-selective drugs. nih.gov However, the 2-aminotetralin scaffold has proven to be a versatile template for designing ligands with improved selectivity through targeted structural modifications.

Development of Subtype-Selective Serotonin Ligands

Medicinal chemistry efforts have successfully leveraged the 5-SAT chemotype to create ligands with significant selectivity for specific 5-HT1 receptor subtypes. nih.govresearchgate.net The strategy involves modifying substituents at both the C(2) and C(5) positions of the tetralin ring to exploit subtle differences in the binding pockets of the receptor subtypes. acs.orgnih.gov

For instance, a derivative featuring a pyrrolidine (B122466) group at the C(2) position and a 2'-fluorophenyl group at C(5), known as PFPT, demonstrates approximately 40-fold higher potency at the 5-HT1A receptor. acs.orgnih.gov This selectivity is attributed to the larger C(2) amine group engaging a spacious region between TM3 and TM7 in the 5-HT1A receptor. nih.gov Conversely, modifying the C(2) position to a smaller N,N-dimethylamine group while keeping the 2'-fluorophenyl at C(5) (the compound FPT) shifts the selectivity profile, resulting in a ligand with about 40-fold higher potency for 5-HT1B and 5-HT1D receptors. acs.orgnih.gov Further optimization of these principles has led to the development of new 5-SAT analogues with full agonist efficacy at the 5-HT1A receptor and 100-fold selectivity over the 5-HT1B/1D subtypes. nih.govresearchgate.net

Table 2: Functional Selectivity of 5-SAT Derivatives at 5-HT1 Receptors

| Compound | Primary Target(s) | Key Structural Features | Resulting Selectivity |

|---|---|---|---|

| PFPT | 5-HT1A | C(2)-pyrrolidine, C(5)-2'-fluorophenyl | ~40-fold higher potency at 5-HT1A |

| FPT | 5-HT1B / 5-HT1D | C(2)-N,N-dimethylamine, C(5)-2'-fluorophenyl | ~40-fold higher potency at 5-HT1B/1D |

Data derived from structure-based ligand design studies. acs.orgnih.gov

Strategies for Dopamine Receptor Subtype Selectivity

Similar to the serotonin receptor family, achieving subtype selectivity among dopamine D2-like receptors (D2, D3, D4) is a key goal in drug design. Studies on a series of 2-aminotetralin derivatives have shown that many compounds possess high affinity for both D2 and D3 receptors, while generally displaying low affinity for the D4 subtype. acs.orgcapes.gov.br

Strategies to enhance selectivity have involved modifications of the N-alkyl substituents on the amino group and the position of hydroxyl or methoxy groups on the aromatic ring. acs.org While many derivatives bind with comparable affinity to D2 and D3 receptors, some have been identified with a reasonable preference for the D3 receptor. capes.gov.br For example, the iodinated 2-aminotetralin derivative 5-OH-PIPAT was found to have the highest binding affinity for D3 receptors (Ki = 0.99 nM) and demonstrated better selectivity over D2 receptors compared to other tested analogues. nih.gov The aminotetralin derivative 7-OH-DPAT has also been identified as a selective probe for the D3 receptor. researchgate.net These findings underscore that subtle structural changes to the 2-aminotetralin core can modulate the affinity profile across dopamine receptor subtypes.

Exploration of Novel 2-Aminotetralin Chemotypes

The versatility of the 2-aminotetralin scaffold has prompted its exploration in developing novel chemotypes targeting a range of receptors and even different therapeutic areas. acs.orgresearchgate.netacs.orgnih.gov This exploration extends beyond simple substitutions on the parent ring system to include different substitution patterns and even entirely new applications.

Examples of these novel chemotypes include:

4-Phenyl-2-dimethylaminotetralins (4-PATs): This class has been developed to yield selective inverse agonists for the 5-HT2A and 5-HT2C receptors, which are targets for antipsychotic drug development. researchgate.net

7-Substituted-2-aminotetralins: Researchers have focused on this chemotype to develop ligands targeting the 5-HT6 receptor, which is implicated in cognitive function. nih.gov

Urea (B33335) and Sulfamide (B24259) Derivatives: In a significant departure from neurological targets, novel urea and sulfamide compounds incorporating 2-aminotetralin scaffolds have been synthesized and shown to be potent inhibitors of acetylcholinesterase and human carbonic anhydrase isoenzymes I and II. nih.gov

Antifungal Agents: The 2-aminotetralin scaffold was chemically designed to mimic the tetrahydroisoquinoline ring of a known antifungal lead molecule. acs.org This led to the synthesis of novel derivatives with potent in vitro activity against several human fungal pathogens. acs.org

This broad research demonstrates that the 2-aminotetralin structure is a robust and adaptable chemical framework, serving as a foundation for developing novel molecules with diverse pharmacological profiles.

Computational Approaches and Molecular Modeling

Receptor Model Construction and Validation

The study of ligand-receptor interactions for (S)-5-Methoxy-2-aminotetralin often begins with the generation of a three-dimensional (3D) receptor model, particularly for G-protein coupled receptors (GPCRs) like the serotonin (B10506) (5-HT) receptor family. tandfonline.com Historically, due to the difficulty in obtaining experimental structures of these membrane proteins, homology modeling was the primary approach. tandfonline.com These models were frequently built using the crystal structure of a related, well-characterized protein, such as bovine rhodopsin, as a template. tandfonline.comacs.org The process involves aligning the amino acid sequence of the target receptor (e.g., 5-HT1A) with the template sequence, followed by building the 3D structure and refining it through energy minimization to resolve steric clashes and optimize geometry. tandfonline.comacs.org

More recently, the availability of high-resolution cryogenic electron microscopy (cryo-EM) and X-ray crystal structures for several serotonin receptor subtypes, such as 5-HT1A, 5-HT1B, and 5-HT1D, has provided highly accurate templates for computational studies. nih.govub.eduacs.org Even when starting with an experimental structure, models must be prepared for docking simulations. This preparation typically involves adding hydrogen atoms, assigning protonation states to amino acid residues, and energy minimizing the structure to ensure a stable conformation. ub.edu

Validation is a critical step to ensure the reliability of the receptor model. A common validation method is to perform docking studies with a set of known ligands that have well-defined binding affinities. A successful model will show a strong correlation between the calculated docking scores and the experimental binding affinities (e.g., pKi values). acs.orgnih.gov This process confirms that the model's binding pocket can accurately recognize and rank known active compounds, making it suitable for predicting the binding of new or uncharacterized ligands. tandfonline.comnih.gov

Molecular Docking Studies of Ligand-Receptor Complexes

Molecular docking is a computational technique used to predict the preferred binding orientation and conformation of a ligand within a receptor's binding site. For this compound and related aminotetralins, docking studies have been crucial in elucidating the structural determinants of their affinity and selectivity for various 5-HT receptor subtypes. nih.govnih.gov

Docking studies consistently show a canonical binding mode for aminotetralin-based ligands within the orthosteric binding pocket of aminergic GPCRs. The (S)-stereochemistry at the C2 position is critical, conferring a significantly higher affinity (from 35- to 1000-fold) at 5-HT1A, 5-HT1B, and 5-HT1D receptors compared to the (R)-enantiomer. acs.org

The primary anchoring interaction involves the protonated amine group of the aminotetralin scaffold. This positively charged group forms a strong ionic bond, or salt bridge, with the highly conserved carboxylate side chain of an aspartic acid residue in transmembrane helix 3 (TM3), specifically D3.32. nih.govacs.orgnih.gov This interaction secures the ligand deep within the binding pocket. The tetralin ring system typically orients itself within a hydrophobic crevice formed by aromatic residues from several transmembrane helices. bmbreports.org The specific orientation can be influenced by substituents on the ligand and subtle differences in the amino acid composition of the binding pocket across different receptor subtypes. nih.govacs.org For instance, studies on related compounds have shown that steric differences, such as an isoleucine versus a valine residue at a specific position, can alter the orientation of the ligand's aromatic moiety, thereby influencing receptor selectivity. acs.org This precise positioning is believed to be a key factor in determining whether the ligand acts as an agonist or antagonist and the degree of receptor activation. nih.gov

Detailed analysis of docked complexes reveals several key amino acid residues that form specific interactions with this compound and its analogs, stabilizing the ligand-receptor complex. These interactions are fundamental to molecular recognition and affinity. The most critical interaction is the salt bridge with the conserved aspartate at position 3.32. nih.govbmbreports.org Beyond this primary anchor, a network of other interactions, including hydrogen bonds and hydrophobic contacts, fine-tunes the binding affinity and selectivity.

Computational studies, often validated by site-directed mutagenesis experiments, have identified several recurring interaction points across the 5-HT1 receptor family. nih.govacs.org For example, residues such as Serine (Ser) at position 5.42 and Threonine (Thr) at 5.43 are often involved in hydrogen bonding. nih.govacs.org Aromatic residues like Phenylalanine (Phe) at 6.52 and Tyrosine (Tyr) at 7.43 contribute to hydrophobic and π-π stacking interactions with the ligand's aromatic ring. acs.orgbmbreports.org

| Receptor Subtype | Interacting Residue | Location | Interaction Type | Interacting Ligand Moiety | Reference |

|---|---|---|---|---|---|

| 5-HT1A, 5-HT1B, 5-HT1D | Aspartic Acid (D) | 3.32 | Ionic Bond / Salt Bridge | Protonated Amine | nih.govacs.orgbmbreports.org |

| 5-HT1A, 5-HT1B, 5-HT1D | Tyrosine (Y) | 5.38 | Hydrogen Bond / Hydrophobic | Aromatic/Substituent Moiety | nih.govacs.org |

| 5-HT1A, 5-HT1B, 5-HT1D | Serine (S) | 5.42 | Hydrogen Bond | Aromatic/Substituent Moiety | nih.govacs.org |

| 5-HT1A, 5-HT1B, 5-HT1D | Threonine (T) | 5.43 | Hydrogen Bond | Aromatic/Substituent Moiety | nih.govacs.org |

| 5-HT1A | Asparagine (N) | 7.39 | Hydrogen Bond | Amine/Substituent Moiety | acs.orgnih.gov |

| 5-HT2A | Serine (S) | 3.36 | Hydrogen Bond | Primary Amine | nih.gov |

| General 5-HT Receptors | Aromatic Residues (W, F) | 6.48, 6.51, 6.52 | π-π Stacking / Hydrophobic | Tetralin Aromatic Ring | bmbreports.org |

Analysis of Binding Poses and Orientations

Molecular Dynamics Simulations to Elucidate Receptor-Ligand Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding pose and the flexibility of both the ligand and the receptor over time. nih.gov In studies involving 2-aminotetralin derivatives, MD simulations of up to one microsecond (1 μs) have been performed on the docked complexes. nih.govacs.org

These simulations are crucial for validating the docking results. They assess whether the key interactions identified in the static model, such as the ionic bond with D3.32 and various hydrogen bonds, are maintained throughout the simulation. nih.gov MD can reveal subtle conformational adjustments in the receptor upon ligand binding and highlight the dynamic nature of the interactions. By observing the system's behavior over time, researchers can gain greater confidence in the predicted binding mode and develop a more nuanced understanding of the molecular determinants of ligand affinity and function. nih.govacs.org

Pharmacophore Modeling and Receptor Mapping

Pharmacophore modeling is a technique that distills the complex chemical information of a ligand-receptor interaction into a simple 3D model of essential chemical features required for biological activity. nih.gov A pharmacophore model for this compound would be derived from the key interactions identified through docking and MD simulations.

The essential features of such a pharmacophore would include:

A Positive Ionizable (PI) feature: Representing the protonated amine group that forms the critical salt bridge with D3.32.

An Aromatic/Hydrophobic (H/AR) feature: Corresponding to the tetralin ring system that engages in hydrophobic and π-π stacking interactions within the binding pocket.

A Hydrogen Bond Acceptor (HBA) feature: Potentially representing the oxygen atom of the C5-methoxy group, which can interact with donor residues in the receptor.

This 3D arrangement of features serves as a query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to bind to the same receptor. nih.gov This approach, also known as receptor mapping, effectively uses the structural knowledge of the binding site to guide the discovery of new ligands with potentially similar pharmacological profiles. nih.govnih.gov

Preclinical Research Avenues and Biological Activity

In Vitro Pharmacological Assays

In vitro studies are fundamental in characterizing the interaction of a compound with specific molecular targets. For (S)-5-Methoxy-2-aminotetralin and its analogs, these assays have focused on receptor binding, functional activity at these receptors, modulation of neurotransmitter dynamics, and enzyme inhibition.

Receptor Affinity and Functional Activity Measurements

The affinity of this compound and related compounds for various receptors is typically determined through radioligand binding assays, which measure the concentration of the compound required to displace a known radioactive ligand from its receptor. The functional activity, whether a compound acts as an agonist, antagonist, or inverse agonist, is assessed by measuring the cellular response following receptor binding, such as the inhibition of adenylyl cyclase and the subsequent decrease in cyclic adenosine (B11128) monophosphate (cAMP) formation. nih.gov

Research has demonstrated that compounds within the 5-substituted-2-aminotetralin (5-SAT) class, including this compound, exhibit high affinity for several serotonin (B10506) (5-HT) and adrenergic receptors. nih.govscienceopen.com The (S)-enantiomer generally shows a significantly higher binding preference at these receptors compared to the (R)-enantiomer. nih.govacs.org

Specifically, this compound and its derivatives have been shown to be agonists at 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.govacs.org The substitution at the C2 and C5 positions of the aminotetralin scaffold plays a crucial role in determining the potency and efficacy at these 5-HT1 receptor subtypes. nih.govacs.org For instance, analogs with an N,N-dimethylamine group at the C2 position tend to show the highest affinity for the 5-HT1D receptor. nih.gov

The table below summarizes the receptor binding affinities (Ki) and functional activities (pEC50 and Emax) for representative 5-SATs at human serotonin receptors.

| Compound | Receptor | Ki (nM) | pEC50 | Emax (%) |

| (2S)-5-CPT | 5-HT1A | 1.1 ± 0.1 | 8.8 ± 0.1 | 96 ± 4 |

| 5-HT1B | 1.8 ± 0.2 | 8.3 ± 0.1 | 63 ± 6 | |

| 5-HT1D | 0.53 ± 0.1 | 8.8 ± 0.1 | 92 ± 3 | |

| (2S)-5-FPT | 5-HT1A | 2.5 ± 0.3 | 8.1 ± 0.1 | 98 ± 2 |

| 5-HT1B | 1.1 ± 0.1 | 8.6 ± 0.1 | 86 ± 5 | |

| 5-HT1D | 0.61 ± 0.1 | 9.0 ± 0.1 | 102 ± 3 | |

| (2S)-5-PAT | 5-HT1A | 3.2 ± 0.4 | 8.4 ± 0.1 | 94 ± 3 |

| 5-HT1B | 6.5 ± 0.8 | 7.6 ± 0.1 | 28 ± 3 | |

| 5-HT1D | 0.48 ± 0.1 | 9.5 ± 0.1 | 91 ± 2 |

Data sourced from a study on 5-substituted-2-aminotetralins. nih.gov pEC50 is the negative logarithm of the EC50 value. Emax is the maximum efficacy relative to the full agonist 5-CT.

In addition to serotonin receptors, certain 5-SATs have been evaluated for their activity at α2-adrenergic receptors. For example, the compound FPT, a derivative of this compound, acts as a partial agonist at the α2A-adrenergic receptor while functioning as an inverse agonist at the α2C-adrenergic receptor. scienceopen.com

Neurotransmitter Release and Uptake Modulation

The ability of this compound and its analogs to modulate the levels of neurotransmitters in the synapse is a key aspect of their preclinical profile. The parent compound, 2-aminotetralin, has been shown to inhibit the reuptake of serotonin and noradrenaline, as well as induce their release. acs.org

Studies on structurally related compounds provide further insight. The aminotetralin analog 31,345 is a monoamine transporter inhibitor with affinity for both dopamine (B1211576) and serotonin transporters. nih.gov In contrast, 5-MeO-DMT, which shares the methoxy (B1213986) group, is reported to inhibit the reuptake of serotonin but has minimal effect on dopamine reuptake or the release of monoamines. nih.gov These findings suggest that compounds in this class can act as serotonin releasing agents (SRAs), a property that has been linked to potential antidepressant and anxiolytic effects. wikipedia.org

Enzyme Inhibition Profiling

The potential for this compound to inhibit key enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO), is an important area of investigation. MAO exists in two isoforms, MAO-A and MAO-B, which are responsible for the breakdown of monoamine neurotransmitters like serotonin and dopamine. jmb.or.krnih.gov Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are used in the treatment of Parkinson's disease. jmb.or.krnih.gov

While direct studies on this compound are limited, research on related structures provides valuable information. For instance, the co-administration of the MAO-A inhibitor harmaline (B1672942) with 5-MeO-DMT significantly alters the pharmacokinetics of 5-MeO-DMT, highlighting the importance of MAO-A in its metabolism. nih.gov Some aminotetralin derivatives have been investigated as MAO inhibitors. nih.gov For example, alternariol (B1665735) monomethyl ether has been identified as a selective and reversible inhibitor of MAO-A. jmb.or.kr Another compound, esomeprazole, has been shown to be a reversible inhibitor of both MAO-A and MAO-B. researchgate.net These findings suggest that the aminotetralin scaffold has the potential for MAO inhibition, although the specific activity of this compound requires further direct investigation.

In Vivo Behavioral and Biochemical Evaluations (Animal Models)

In vivo studies in animal models are crucial for understanding the physiological and behavioral effects of a compound and for predicting its potential therapeutic applications.

Assessment of Central Nervous System Effects

The central nervous system effects of this compound and its derivatives are evaluated using a variety of behavioral paradigms in rodents. These tests are designed to assess changes in mood, anxiety, and social behavior.

Animal models of anxiety and depression are widely used to screen for potential anxiolytic and antidepressant compounds. The elevated plus maze (EPM) is a standard test for anxiety-like behavior, based on the natural aversion of rodents to open and elevated spaces. nih.govwikipedia.orgnih.gov An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect. wikipedia.org The forced swim test (FST) is a common model for screening antidepressant-like activity, where a decrease in the duration of immobility is interpreted as a positive antidepressant response. acs.orgbanglajol.info

Derivatives of this compound have shown promising results in these models. For example, the 5-SAT derivative FPT has been shown to improve anxiety-related behaviors in mouse models of autism spectrum disorder. acs.orgnih.gov Furthermore, another analog, (+)-5-FPT, has been observed to increase social interactions in mice, a behavior that can be modulated by anxiety levels. google.comnih.gov Serotonin releasing agents, a class to which aminotetralins may belong, have demonstrated antidepressant-like effects in the forced swim test. wikipedia.org

Modulation of Sleep-Wake Activity

Research into substituted 2-amidotetralins, which are derivatives of the core 2-aminotetralin structure, has revealed that these compounds possess melatonin (B1676174) receptor activity. googleapis.com Melatonin is a key hormone in regulating circadian rhythms and sleep-wake cycles. googleapis.com Studies on compounds like (S)-(-)-8-Methoxy-2-aminotetralin have shown they can influence these cycles, suggesting potential applications in managing insomnia and circadian rhythm disorders. The activity of these compounds as melatonin receptor agonists highlights a potential, though not fully explored, avenue for the this compound scaffold in modulating sleep. googleapis.com

Influence on Motor Control and Parkinsonian Symptoms

The pathogenesis of Parkinson's disease is intrinsically linked to the degeneration of dopamine-producing neurons in the brain, leading to a dopamine deficit. google.comwikipedia.org This loss of dopamine results in the characteristic motor symptoms of the disease, such as tremors, slow movement (bradykinesia), rigidity, and postural instability. wikipedia.org

This compound hydrochloride is identified as a selective agonist for the dopamine D3 receptor, a subtype that plays a role in regulating motor control. lookchem.com This agonistic activity makes it a compound of significant interest for developing treatments for neurological disorders like Parkinson's disease. lookchem.com In fact, (S)-2-amino-5-methoxytetralin is a key intermediate in the synthesis of Rotigotine, a dopamine receptor agonist proven to be an effective medication for treating Parkinson's disease. google.com

Beyond direct dopaminergic action, related systems are also targets for alleviating Parkinsonian symptoms. For instance, agonists of the serotonin 5-HT1A receptor are being investigated for their potential to reduce levodopa-induced dyskinesia, a common side effect of long-term Parkinson's treatment. nih.govacs.org

Neurochemical Studies (e.g., Serotonin and Dopamine Levels)

The 2-aminotetralin framework is well-documented for its interaction with both the dopaminergic and serotonergic systems. researchgate.net this compound specifically acts as a dopamine receptor agonist. It shows selectivity for the D3 subtype of dopamine receptors, which are involved in mood, cognition, and motor control. lookchem.com

The interaction with serotonin (5-HT) receptors is complex and highly dependent on the specific substitutions on the aminotetralin ring. nih.gov Studies on various (2S)-5-substituted-2-aminotetralins ((2S)-5-SATs) show that they act as agonists at 5-HT1A, 5-HT1B, and 5-HT1D receptors. acs.orgnih.gov The substituent at the C(5) position, where the methoxy group is located in the subject compound, influences the binding preference for either 5-HT1A or 5-HT1B receptors. acs.org Research on a related compound, the (R)-enantiomer, has shown it can increase the turnover and synaptic concentration of 5-HT. researchgate.net This modulation of two critical neurotransmitter systems—dopamine and serotonin—underpins the compound's potential therapeutic applications in neurology and psychiatry. mountsinai.orgharvard.edu

Investigation of Antifungal Activity of Derivatives

In a separate field of research, novel derivatives of 2-aminotetralin have been synthesized and investigated as potential antifungal agents. acs.orgnih.gov The 2-aminotetralin scaffold was strategically designed to mimic the tetrahydroisoquinoline ring of a previously identified lead molecule with antifungal properties. acs.orgnih.gov

In Vitro Antifungal Efficacy

The antifungal activity of these novel 2-aminotetralin derivatives was assessed in vitro by determining their minimal inhibitory concentrations (MICs) against various human fungal pathogens. acs.orgnih.gov Several of the synthesized compounds demonstrated significant potency. acs.org

Notably, compounds identified as 10a, 12a, 12c, 13b, and 13d were found to be more potent than fluconazole (B54011), a standard antifungal medication, against seven tested fungal pathogens. acs.orgnih.govlookchem.com Furthermore, compound 10b showed exceptionally high antifungal activity against four strains of Candida albicans that were resistant to fluconazole, outperforming other control drugs like amphotericin B, terbinafine, ketoconazole, and itraconazole. acs.orgnih.gov

| Compound | In Vitro Antifungal Activity Summary | Reference |

|---|---|---|

| 10a, 12a, 12c, 13b, 13d | More potent than fluconazole against seven human fungal pathogens. | acs.orgnih.gov |

| 10b | Exhibited much higher activity than control drugs (amphotericin B, terbinafine, ketoconazole, itraconazole) against four fluconazole-resistant Candida albicans strains. | acs.orgnih.gov |

Mode of Action Studies (e.g., Lanosterol (B1674476) 14α-demethylase inhibition)

To understand how these derivatives exert their antifungal effects, their mechanism of action was investigated. acs.orgnih.gov Azole antifungal drugs function by inhibiting lanosterol 14α-demethylase (also known as CYP51), a critical cytochrome P450 enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. nih.govmdpi.comresearchgate.net Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and leads to cell death. mdpi.com

Molecular docking studies were performed to explore the interaction of the potent 2-aminotetralin derivatives with lanosterol 14α-demethylase. acs.orgnih.gov This investigation suggested that the antifungal activity of these novel compounds is likely due to their ability to bind to and inhibit this key enzyme, similar to the mechanism of established azole antifungals. acs.orgnih.govnih.gov These findings present a new structural class of compounds for the development of novel inhibitors of lanosterol 14α-demethylase. acs.org

In Vivo Antifungal Models

Following the promising in vitro results, the efficacy of the most potent derivatives was tested in a living organism. acs.orgnih.gov Compound 10b was evaluated in an in vivo rat model of vaginal candidiasis. acs.orgnih.gov The results of this study were significant, showing that compound 10b was able to markedly decrease the fungal colony counts in the animal model. acs.orgnih.gov This successful in vivo test confirms the therapeutic potential of this new class of antifungal agents. acs.org

Advanced Research Directions and Future Perspectives

Development of Advanced Imaging Ligands

The development of selective, high-affinity radioligands is crucial for visualizing and quantifying receptor systems in the living brain using techniques like Positron Emission Tomography (PET). The aminotetralin scaffold is a promising starting point for creating such imaging agents.

Current Research and Future Goals:

High-Affinity Ligands: Research is focused on designing radioligands with sub-nanomolar affinity to effectively distinguish specific binding from non-specific binding, which is essential for imaging low-density receptors in the central nervous system. mdpi.com

Dopamine (B1211576) D2/D3 Receptor Imaging: Several aminotetralin-based radioligands have been developed to target dopamine D2 and D3 receptors. nih.gov The ultimate goal is to develop an 18F-labeled radioligand suitable for clinical PET neuroimaging. nih.gov

Serotonin (B10506) Receptor Imaging: The 5-substituted-2-aminotetralin (5-SAT) chemotype is being explored for developing subtype-selective ligands for serotonin 5-HT1 receptors. acs.orgnih.gov This could lead to advanced imaging tools to study the role of these receptors in various neuropsychiatric disorders.

Future efforts will likely involve synthesizing novel aminotetralin derivatives and labeling them with isotopes like Fluorine-18, which has a suitable half-life for PET studies. mdpi.com These advanced imaging ligands will be instrumental in understanding the pathophysiology of diseases involving the dopaminergic and serotonergic systems and in assessing the efficacy of new therapeutic interventions.

Exploration of Novel Therapeutic Targets Beyond Monoamine Systems

While the primary focus of research on (S)-5-Methoxy-2-aminotetralin and its analogs has been on monoamine transporters and receptors, there is a growing interest in exploring their potential effects on other biological targets. nih.govresearchgate.net This expansion of scope could unveil new therapeutic opportunities for a range of disorders.

Potential Non-Monoaminergic Targets:

Glutamatergic System: The approval of glutamatergic agents like esketamine for treatment-resistant depression has highlighted the importance of looking beyond monoamine pathways. nih.govresearchgate.net Future studies could investigate whether aminotetralin derivatives modulate glutamate (B1630785) receptors, such as NMDA and AMPA receptors, which are implicated in mood disorders. nih.gov

GABAergic System: Drugs targeting the GABAergic system are in clinical development for major depressive disorder. nih.gov Investigating the interaction of aminotetralin compounds with GABA receptors could open new avenues for treatment.

Inflammatory and Neurotrophic Pathways: Chronic inflammation and alterations in neurotrophic signaling are increasingly recognized as key factors in the pathophysiology of depression. nih.gov Research could explore if aminotetralin derivatives possess anti-inflammatory properties or can modulate neurotrophic factor levels.

Antifungal Activity: Interestingly, novel 2-aminotetralin derivatives have been synthesized and shown to have potent antifungal activities, with some compounds being more effective than fluconazole (B54011) against certain human fungal pathogens. nih.govacs.org The mechanism of action appears to involve the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). nih.govacs.org This represents a significant departure from the traditional focus on CNS targets and warrants further investigation.

The exploration of these novel targets could lead to the development of drugs with unique mechanisms of action and potentially improved efficacy and side-effect profiles for a variety of diseases.

Rational Drug Design Strategies based on the Aminotetralin Scaffold

Rational drug design, which utilizes structural and biochemical information to create targeted therapies, is a powerful approach for optimizing the therapeutic potential of the aminotetralin scaffold. numberanalytics.com By systematically modifying the core structure, researchers can fine-tune the pharmacological properties of these compounds to achieve greater selectivity and efficacy.

Key Strategies and Approaches:

Structure-Activity Relationship (SAR) Studies: Extensive SAR studies on 5-substituted-2-aminotetralins (5-SATs) have been conducted to understand how different substitutions at the C(2) and C(5) positions affect binding affinity and functional activity at serotonin 5-HT1 receptor subtypes. acs.orgnih.gov These studies have led to the development of highly selective 5-HT1A receptor agonists. nih.gov

Structure-Based Ligand Design: The availability of high-resolution crystal and cryo-EM structures of serotonin and dopamine receptors allows for structure-based design. acs.orgnih.gov Molecular docking and dynamics simulations can predict how aminotetralin analogs will bind to their targets, guiding the synthesis of more potent and selective compounds. acs.orgnih.gov

Polypharmacology: Many CNS diseases involve complex pathophysiological mechanisms, making multi-target drugs an attractive therapeutic strategy. frontiersin.org The aminotetralin scaffold can be used to design "multi-target designed ligands" (MTDLs) that act on multiple receptors simultaneously, such as both the cholinergic and monoaminergic systems, to achieve synergistic therapeutic effects. frontiersin.org

CNS Multi-Parameter Optimization (MPO): For CNS drug discovery, it is crucial to design molecules that can cross the blood-brain barrier. MPO scoring tools can be used to assess the "CNS lead-likeness" of virtual libraries of aminotetralin derivatives, helping to prioritize the synthesis of compounds with favorable physicochemical properties for brain penetration. core.ac.uk

These rational design strategies will continue to be instrumental in developing the next generation of aminotetralin-based drugs for a wide range of CNS and other disorders.

Translation from Preclinical Findings to Clinical Research Considerations

The successful translation of promising preclinical findings into clinically effective treatments is a major challenge in drug development. For aminotetralin derivatives, several factors need to be carefully considered to bridge this gap.

Key Considerations for Clinical Translation:

Predictive Preclinical Models: The use of relevant and predictive animal models is essential. For example, a mouse model of fragile X syndrome was used to demonstrate the oral activity and lack of sedation of an aminotetralin analog, supporting its potential for treating this disorder. nih.gov

Target Engagement and Biomarkers: PET imaging with selective radioligands can be used in early clinical trials to confirm that a drug is reaching its target in the human brain and to determine the optimal dose range.

Phase II Clinical Trials: Selective aminotetralin derivatives are advancing into clinical trials. For instance, NLX-112, a highly selective 5-HT1A receptor full agonist, has entered a phase II clinical trial for treating L-DOPA-induced dyskinesia in Parkinson's disease. nih.gov

Safety and Tolerability: While preclinical studies can provide initial safety data, the full safety and tolerability profile of a new drug can only be determined in human clinical trials. Careful monitoring for adverse effects is crucial.

The journey from a promising preclinical compound to an approved medication is long and complex. However, by carefully considering these translational aspects, researchers can increase the likelihood of success for aminotetralin-based therapies.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (S)-5-Methoxy-2-aminotetralin, and what key intermediates should be prioritized?

- Methodological Answer : Synthesis typically involves chiral resolution of racemic mixtures or enantioselective catalysis. For example, intermediates like 4-methoxy-2-aminotetralin derivatives (common in tetralin-based scaffolds) can be functionalized using methoxylation and reductive amination steps . Key reagents include chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes). Purity validation via HPLC with chiral columns is critical.

Q. How can researchers validate the enantiomeric purity of this compound?

- Methodological Answer : Enantiomeric excess (ee) is best determined using chiral stationary-phase HPLC or polarimetry. Cross-validation with nuclear Overhauser effect (NOE) NMR experiments can confirm stereochemistry. Reference standards from accredited sources (e.g., NIST-certified compounds) should be used for calibration .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign methoxy (-OCH₃) and amine (-NH₂) proton signals, noting coupling constants for stereochemical confirmation.

- IR Spectroscopy : Identify N-H stretching (~3300 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns to rule out impurities .

Advanced Research Questions

Q. How does this compound interact with dopamine and serotonin receptors, and what experimental models are optimal for studying these interactions?

- Methodological Answer : The compound’s tetralin backbone suggests affinity for D₂-like dopamine receptors and 5-HT₃ serotonin receptors. Use radioligand binding assays (e.g., [³H]spiperone for D₂, [³H]GR65630 for 5-HT₃) in transfected HEK293 cells. Functional activity can be assessed via cAMP inhibition (D₂) or Ca²⁺ flux assays (5-HT₃) . Computational docking (e.g., AutoDock Vina) may predict binding poses in receptor homology models.

Q. What strategies resolve contradictions in pharmacological data for this compound across different studies?

- Methodological Answer : Discrepancies in IC₅₀ values or receptor selectivity often arise from assay conditions (e.g., buffer pH, cell line variability). Mitigate by:

- Standardizing protocols (e.g., uniform cell lines, ligand concentrations).

- Meta-analysis of published data to identify outliers or confounding variables .

- Replicating studies under controlled conditions with blinded analysis .

Q. How can researchers design in vivo experiments to evaluate the blood-brain barrier (BBB) penetration of this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Administer intravenously and measure plasma/brain tissue concentrations via LC-MS/MS at timed intervals.

- LogP Assessment : Determine octanol-water partition coefficients; optimal LogP for CNS penetration is 2–5.

- In Situ Perfusion Models : Use rodent BBB models to quantify permeability-surface area (PS) product .

Data Integrity & Reproducibility

Q. What are best practices for ensuring reproducibility in synthetic protocols for this compound?

- Methodological Answer :

- Detailed Reaction Logs : Document exact stoichiometry, solvent grades, and temperature gradients.

- Batch-to-Batch Analysis : Compare NMR and HPLC profiles across syntheses.

- Open Data Sharing : Deposit raw spectral data in repositories like Zenodo or Figshare to enable peer validation .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer :

- Force Field Calibration : Re-optimize molecular dynamics parameters using experimental crystallographic data (if available).

- Free Energy Perturbation (FEP) : Refine binding affinity predictions with FEP simulations.

- Error Analysis : Quantify uncertainties in computational models (e.g., RMSD values in docking) .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.